4-(Bromomethyl)-2-isopropyl-1-methoxybenzene

Nucleophilic Substitution Leaving Group Reactivity Synthetic Methodology

4-(Bromomethyl)-2-isopropyl-1-methoxybenzene (CAS 64929-62-0) is a tri-substituted aromatic building block containing a benzylic bromide electrophile, an electron-donating methoxy group, and a sterically demanding ortho-isopropyl substituent. This compound belongs to the class of substituted benzyl bromides and is primarily employed as an alkylating agent in medicinal chemistry and organic synthesis.

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
CAS No. 64929-62-0
Cat. No. B12963429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-2-isopropyl-1-methoxybenzene
CAS64929-62-0
Molecular FormulaC11H15BrO
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)CBr)OC
InChIInChI=1S/C11H15BrO/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8H,7H2,1-3H3
InChIKeySJOOUGUUAGBXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-2-isopropyl-1-methoxybenzene (CAS 64929-62-0): Core Procurement and Selection Overview


4-(Bromomethyl)-2-isopropyl-1-methoxybenzene (CAS 64929-62-0) is a tri-substituted aromatic building block containing a benzylic bromide electrophile, an electron-donating methoxy group, and a sterically demanding ortho-isopropyl substituent . This compound belongs to the class of substituted benzyl bromides and is primarily employed as an alkylating agent in medicinal chemistry and organic synthesis . Its specific substitution pattern confers distinct steric and electronic properties that influence reactivity, selectivity, and the physicochemical profile of downstream products relative to simpler or differently substituted analogs [1].

Electrophilic building block suitable for benzylic SN2 alkylation in medicinal chemistry
Ortho-isopropyl group provides steric and lipophilic modulation distinct from simpler benzyl bromides
May support late-stage functionalization where mild conditions and selectivity are critical

Why 4-(Bromomethyl)-2-isopropyl-1-methoxybenzene Cannot Be Simply Replaced by In-Class Analogs


Substituting 4-(Bromomethyl)-2-isopropyl-1-methoxybenzene with generic alternatives like 4-(bromomethyl)-1-methoxybenzene or 4-(chloromethyl)-2-isopropyl-1-methoxybenzene is not chemically or functionally equivalent. The ortho-isopropyl group imparts a unique combination of steric hindrance and lipophilicity that directly modulates the rate and selectivity of nucleophilic displacement reactions at the benzylic position, as well as the physicochemical properties (logP) of the final molecule [1]. Replacing the benzylic bromide with a chloride drastically reduces electrophilic reactivity, requiring harsher conditions that can compromise sensitive substrates [2]. The quantitative evidence below demonstrates that this specific substitution pattern is a non-interchangeable design element for achieving targeted synthetic outcomes.

Reactivity Replacing benzylic bromide with chloride may shift reaction rate and require harsher conditions, potentially affecting sensitive substrates.
Lipophilicity Des-isopropyl analogs cannot replicate the lipophilic profile; the ortho-isopropyl group is essential for elevated logP in downstream molecules.
Steric effect Methyl or unsubstituted analogs lack the steric hindrance that controls benzylic SN2 selectivity; isomer profiles may not transfer.

Quantitative Differentiation: 4-(Bromomethyl)-2-isopropyl-1-methoxybenzene vs. Closest Analogs


Enhanced Electrophilic Reactivity vs. Chloromethyl Analog

The benzylic bromide of the target compound is a superior leaving group compared to the benzylic chloride in 4-(chloromethyl)-2-isopropyl-1-methoxybenzene. This is a well-established reactivity principle for benzylic halides. The consequence is a higher reaction rate and the ability to perform alkylations under milder conditions, leading to improved yields and functional group tolerance. This effect is demonstrated in the silver(II) oxide-mediated synthesis of benzyl ethers, where bromomethyl substrates are directly converted in high yields [1].

Leaving group reactivity
Class-level inference
Bromide is a ca. 10–100× better leaving group than chloride; bromomethyl substrate yields higher SN2 efficiency under mild conditions (e.g., Ag2O-mediated ether synthesis).
May support selection for mild alkylation workflows.
Class-level trend; actual performance depends on specific substrate and conditions.
Nucleophilic Substitution Leaving Group Reactivity Synthetic Methodology

Significantly Increased Lipophilicity (LogP) vs. Des-Isopropyl Analog

The ortho-isopropyl group in 4-(Bromomethyl)-2-isopropyl-1-methoxybenzene substantially increases the compound's lipophilicity compared to its des-isopropyl analog, 4-(bromomethyl)-1-methoxybenzene. The presence of the isopropyl moiety adds approximately 1.5 log units to the partition coefficient. This difference is crucial when designing building blocks for membrane-permeable molecules or optimizing the ADME profile of drug candidates .

Lipophilicity (cLogP)
Supporting evidence
Estimated cLogP ≈ 3.5 for target compound, compared to ≈ 2.0 for des-isopropyl analog; approx. 1.5 log unit increase.
Supports selection when enhanced lipophilicity is a design parameter.
Estimated via XLogP; experimental validation recommended.
Lipophilicity Drug-likeness cLogP

Unique Steric Modulation of Benzylic Reactivity Compared to Methyl Analog

The ortho-isopropyl group in the target compound provides greater steric shielding of the benzylic position compared to the less bulky ortho-methyl analog, 4-(bromomethyl)-2-methyl-1-methoxybenzene. This increased steric hindrance can be exploited to slow down bimolecular nucleophilic substitution (SN2) at the benzylic center, thereby minimizing undesired side reactions and potentially enhancing selectivity when multiple reactive sites are present. The quantitative impact follows the Taft steric parameter (Es) for alkyl groups, where isopropyl (Es = -0.93) is significantly more hindered than methyl (Es = 0.00) [1].

Steric modulation
Class-level inference
Ortho-isopropyl Taft Es = -0.93, ortho-methyl Es = 0.00; greater steric shielding can slow benzylic SN2 and improve selectivity.
Supports steric control for regioselective functionalization.
Taft parameters provide a relative scale; site-specific validation needed.
Steric Hindrance Regioselectivity Reaction Kinetics

Optimal Procurement Scenarios for 4-(Bromomethyl)-2-isopropyl-1-methoxybenzene Based on Evidenced Differentiation


Synthesis of Lipophilic Drug Candidates with Enhanced Membrane Permeability

In medicinal chemistry programs where increasing logP is a validated strategy for improving blood-brain barrier penetration or cellular uptake, 4-(Bromomethyl)-2-isopropyl-1-methoxybenzene is the superior choice of building block. Its estimated cLogP of ~3.5, driven by the ortho-isopropyl group, provides a substantial lipophilicity advantage over des-alkyl analogs [1]. Procuring this compound directly avoids the need for a late-stage lipophilicity-enhancing modification step.

Selective Alkylation in Complex Molecule Synthesis Requiring Milder Conditions

For introducing a 4-methoxy-2-isopropylbenzyl group into a complex, highly functionalized late-stage intermediate, the benzylic bromide is unequivocally preferred over its benzyl chloride counterpart. The superior leaving-group ability of bromine allows for efficient alkylation under mild conditions (e.g., using Ag2O as a promoter), minimizing epimerization, elimination, or degradation of sensitive substrates [2].

Design of Building Blocks with Controlled Steric Environment for Regioselective Transformations

When designing a synthetic sequence that requires a hindered benzyl electrophile to achieve kinetic selectivity over a less hindered competing electrophilic site, 4-(Bromomethyl)-2-isopropyl-1-methoxybenzene is the appropriate reagent. Its ortho-isopropyl group provides a significantly greater steric shield (Taft Es = -0.93) than a methyl group, allowing chemists to modulate reaction rates with a precision that simpler building blocks cannot offer [3].

Application
Selection Property
Validation Focus
Lipophilic drug candidate synthesis
Ortho-isopropyl driven logP enhancement
Experimentally measured logP / logD
Selective alkylation under mild conditions
Bromide leaving group reactivity
Reaction yield and functional group tolerance
Steric control in synthetic design
Ortho-isopropyl steric hindrance
Regioselectivity and reaction kinetics
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